3-(Hydroxymethyl)-6-methyl-4-quinolinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)11(14)8(6-13)5-12-10/h2-5,13H,6H2,1H3,(H,12,14) |
InChI Key |
BRNXLMHMXUEFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl 6 Methyl 4 Quinolinol and Analogous Quinoline Systems
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The foundational quinoline structure has been synthesized for over a century using several named reactions, many of which remain relevant. nih.gov These classical methods are often complemented by modern techniques that offer improved efficiency, milder conditions, and greater functional group tolerance. ias.ac.in
Classical methods for quinoline synthesis typically involve the condensation and cyclization of anilines with other organic precursors. jptcp.com These methods are powerful for creating the fundamental bicyclic structure.
The Conrad-Limpach synthesis is particularly relevant for producing 4-hydroxyquinolines. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgdrugfuture.com The process begins with the formation of a Schiff base intermediate, which is then thermally cyclized at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgresearchgate.net For the synthesis of the target compound, this would involve using p-toluidine (B81030) (4-methylaniline) as the aniline component to introduce the 6-methyl group. The β-ketoester would need to contain a protected or precursor form of the hydroxymethyl group at the α-position. The use of an inert, high-boiling solvent like mineral oil can significantly improve reaction yields. wikipedia.org
The Knorr quinoline synthesis is another classical method, which typically yields 2-hydroxyquinolines (quinolones) through the reaction of anilines and β-ketoesters. The reaction conditions, particularly temperature, determine whether the Conrad-Limpach or Knorr product is favored. scribd.com
Other notable classical syntheses include the Skraup, Doebner-von Miller, and Friedländer reactions, each utilizing different starting materials to achieve the quinoline core. iipseries.orgijpsjournal.comtandfonline.com
Table 1: Comparison of Key Classical Quinoline Syntheses
| Synthesis Name | Reactants | Typical Product | Key Conditions |
|---|---|---|---|
| Conrad-Limpach | Anilines + β-ketoesters | 4-Hydroxyquinolines | High temperature (~250°C) for cyclization. wikipedia.org |
| Knorr | Anilines + β-ketoesters | 2-Hydroxyquinolines | Acid-catalyzed, lower temperature favors Knorr product. scribd.com |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted/Substituted Quinolines | Harsh acidic and oxidizing conditions. nih.govijpsjournal.com |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | 2-Methylquinolines | Acid-catalyzed condensation. jptcp.comiipseries.org |
| Friedländer | o-aminobenzaldehyde/ketone + active methylene (B1212753) compound | Substituted Quinolines | Acid or base catalysis. jptcp.comijpsjournal.com |
Modern synthetic chemistry has introduced more efficient and environmentally benign methods for quinoline synthesis. Transition-metal catalysis, in particular, has become a dominant strategy for constructing complex quinoline scaffolds from simple, readily available materials. ias.ac.in Catalysts based on palladium, ruthenium, copper, and iron have been extensively used. ias.ac.inresearchgate.net These methods often proceed under milder conditions and tolerate a wider array of functional groups compared to classical approaches. ias.ac.in
Green chemistry principles have also been applied to quinoline synthesis, focusing on minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency. researchgate.netnih.gov Key strategies include:
Microwave-assisted synthesis : This technique can dramatically reduce reaction times and improve yields. tandfonline.com
Use of green solvents : Replacing toxic organic solvents with water, ethanol, or ionic liquids aligns with sustainability goals. tandfonline.comresearchgate.net
Catalyst-free reactions : Some modern protocols have been developed that proceed without a catalyst, often under thermal or microwave conditions. researchgate.net
Multicomponent reactions : Combining three or more reactants in a single step (one-pot synthesis) to build the quinoline molecule improves atom economy and reduces purification steps. tandfonline.com
Table 2: Examples of Modern Quinoline Synthesis Approaches
| Approach | Catalyst/Medium | Reactants | Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | Palladium, Ruthenium, Copper, Iron complexes | Anilines, alkynes, aldehydes, etc. | High efficiency, broad substrate scope, mild conditions. ias.ac.inresearchgate.net |
| Green Synthesis (Microwave) | p-TSA, Ammonium acetate, or catalyst-free | Varies (e.g., aldehydes, ketones, amines) | Rapid reaction times, often high yields. tandfonline.comresearchgate.net |
| Green Synthesis (Aqueous Media) | Water as solvent | Varies | Environmentally benign, reduced use of organic solvents. tandfonline.com |
Regioselective Introduction and Functionalization of the 3-Hydroxymethyl and 6-Methyl Moieties
Achieving the specific substitution pattern of 3-(Hydroxymethyl)-6-methyl-4-quinolinol requires precise control over the placement of the methyl and hydroxymethyl groups. This can be done by either functionalizing a pre-formed quinoline ring or by building the ring from already substituted precursors.
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized substrates. nih.gov While the C-2 and C-8 positions of the quinoline ring are often more readily functionalized due to electronic effects and the directing influence of the nitrogen atom, methods for functionalizing other positions have been developed. nih.govscilit.com
Functionalization at C-6 : The C-6 position is part of the benzene (B151609) ring of the quinoline system. It is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the protonated state of the nitrogen atom. Friedel-Crafts type reactions could potentially introduce a methyl group at this position, though regioselectivity can be a challenge.
Functionalization at C-3 : The C-3 position is less electronically activated and therefore more challenging to functionalize directly. However, specific catalytic systems and reaction pathways can achieve this. For example, a metal-free hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes has been reported for the regioselective synthesis of C-3-functionalized quinolines. organic-chemistry.org Radical-mediated reactions have also been employed to create 3-substituted quinolines. nih.gov
A more common and often more reliable strategy is to construct the quinoline ring from starting materials that already contain the required substituents.
Introducing the 6-Methyl Group : As mentioned in the context of the Conrad-Limpach synthesis, starting with an appropriately substituted aniline is a standard method. Using p-toluidine (4-methylaniline) as the starting material will reliably place the methyl group at the C-6 position of the final quinoline product. scispace.com
Introducing the 3-Hydroxymethyl Group : The 3-hydroxymethyl group must originate from the other reaction partner. In a Friedländer-type synthesis, this would require an active methylene compound bearing the hydroxymethyl group. An alternative is to introduce a group that can be easily converted to a hydroxymethyl group. For instance, a synthesis of 3-(hydroxymethyl)quinolin-2-ol was achieved by starting with 2-chloroquinoline-3-carbaldehyde, which was first converted to the 2-hydroxy derivative and then the aldehyde at C-3 was reduced to the hydroxymethyl group using sodium borohydride. medcraveonline.com This precursor-based approach provides excellent regiocontrol.
Derivatization Strategies of the Hydroxymethyl Group
The 3-hydroxymethyl group is a primary alcohol, making it a versatile handle for further chemical modifications. Standard alcohol chemistry can be applied to derivatize this position, potentially altering the compound's properties. The introduction of a hydroxymethyl group is a known strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov
Common derivatization reactions include:
Oxidation : The primary alcohol can be oxidized to a 3-formylquinoline (aldehyde) using mild oxidizing agents or further to a 3-carboxyquinoline (carboxylic acid) with stronger agents.
Esterification : Reaction with carboxylic acids or acyl chlorides can form esters at the 3-position.
Etherification : Formation of ethers is possible through reactions like the Williamson ether synthesis.
Conversion to Halides : The hydroxyl group can be replaced with a halogen (e.g., chloro, bromo) using standard reagents, creating a reactive site for subsequent nucleophilic substitution reactions.
These derivatizations allow for the exploration of structure-activity relationships and the synthesis of a library of analogs based on the core this compound scaffold.
Table 3: Potential Derivatization Reactions for the 3-Hydroxymethyl Group
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Oxidation (mild) | PCC, DMP | Aldehyde (-CHO) |
| Oxidation (strong) | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) |
| Esterification | Acyl chloride, Pyridine | Ester (-OC(O)R) |
| Etherification | NaH, Alkyl halide (R-X) | Ether (-OR) |
| Halogenation | SOCl₂, PBr₃ | Halide (-Cl, -Br) |
Chemical Transformations and Modifications of the Primary Alcohol Functionality
The primary alcohol group at the C3 position of this compound is a versatile functional handle for further chemical modification. Standard organic transformations can be applied to this group to generate a variety of derivatives with potentially new chemical and biological properties.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidation conditions, for example using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would yield the corresponding 3-formyl-6-methyl-4-quinolinol. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Esterification and Etherification: The hydroxyl group can readily undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis using an alkyl halide under basic conditions, would produce a range of 3-(alkoxymethyl) derivatives.
Halogenation: The alcohol can be converted to a halide, a key intermediate for nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. This halide derivative can then be reacted with a wide array of nucleophiles (e.g., cyanides, azides, amines) to introduce diverse functionalities at the C3-methyl position.
Table 1: Potential Transformations of the Primary Alcohol in this compound
| Reaction Type | Reagent(s) | Product Functional Group |
| Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |
| Strong Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |
| Esterification | R-COOH, Ac₂O | Ester (-OCOR) |
| Etherification | R-X, NaH | Ether (-OR) |
| Halogenation | SOCl₂, PBr₃ | Halide (-Cl, -Br) |
Chemoenzymatic and Biosynthetic Insights into Quinoline Production
While chemical synthesis provides versatile routes to quinoline derivatives, nature has also evolved sophisticated enzymatic pathways for their production, particularly in microorganisms. The study of these biosynthetic routes offers valuable insights for developing novel chemoenzymatic and biotechnological methods for quinoline synthesis.
Microbial Biosynthesis of Alkylquinolones and Related 3-Hydroxylated Derivatives
A prominent class of naturally occurring quinolones are the 2-alkyl-4(1H)-quinolones (AQs), produced by bacteria, most notably Pseudomonas aeruginosa. researchgate.netnih.gov These molecules are involved in quorum sensing, a form of bacterial cell-to-cell communication. oup.com The biosynthetic pathway for these compounds is well-characterized and serves as a paradigm for microbial quinolone production.
The core of the AQ scaffold is derived from anthranilic acid, which is activated by the enzyme PqsA to form anthraniloyl-CoA. researchgate.net This intermediate is then condensed with a β-ketoacyl-ACP (acyl carrier protein) derivative or malonyl-CoA by the PqsD and PqsBC enzymes, leading to the formation of 2-aminoacetophenone (B1585202) derivatives. Subsequent cyclization, catalyzed by PqsD, forms the heterocyclic quinolone ring. oup.com
Of particular relevance to this compound is the 3-hydroxylation step observed in the biosynthesis of the Pseudomonas Quinolone Signal (PQS). The precursor, 2-heptyl-4-quinolone (HHQ), is hydroxylated at the C3 position by a monooxygenase, PqsH, to yield PQS (2-heptyl-3-hydroxy-4-quinolone). asm.org This enzymatic hydroxylation demonstrates a biological mechanism for introducing functionality at the C3 position, a key feature of the target molecule. While the biosynthesis of this compound itself has not been described, the PQS pathway provides a clear precedent for enzymatic modification at this position.
Table 2: Key Enzymes in the Pseudomonas aeruginosa AQ Biosynthesis Pathway
| Enzyme | Function | Substrate(s) | Product(s) |
| PqsA | Anthranilate-CoA ligase | Anthranilic acid, CoA, ATP | Anthraniloyl-CoA |
| PqsD | Condensation and cyclization | Anthraniloyl-CoA, Malonyl-CoA | 2-Alkyl-4-quinolone core |
| PqsH | Monooxygenase (hydroxylase) | 2-Heptyl-4-quinolone (HHQ) | 2-Heptyl-3-hydroxy-4-quinolone (PQS) |
Enzyme-Mediated Transformations in Quinoline Synthesis
The application of isolated enzymes or whole-cell systems in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, which is advantageous for the synthesis of complex molecules.
Several enzymatic approaches to quinoline synthesis have been explored. For instance, lipases have been used to catalyze condensation reactions, and nitroreductases have been employed in photoenzymatic systems to reduce ortho-nitroarenes, which then spontaneously cyclize to form N-heterocycles. researchgate.net α-Amylase has also been reported to catalyze one-pot domino reactions to produce substituted quinolines. researchgate.net
Specifically for 4-hydroxyquinolines, biocatalytic strategies could be envisioned at several stages. For example, enzymes could be used for the selective hydroxylation of a pre-formed quinoline ring. Non-heme iron-dependent dioxygenases are known to catalyze such C-H oxidation reactions with high selectivity. nih.gov An enzyme with the appropriate specificity could potentially hydroxylate a 3,6-dimethylquinoline precursor at the C4 position and the C3-methyl group. Alternatively, chemoenzymatic routes could combine chemical steps with enzymatic transformations, such as using an enzyme to resolve a racemic mixture of a key intermediate or to perform a challenging selective transformation on a complex substrate. nih.gov The development of such processes relies on enzyme discovery and protein engineering to create biocatalysts with desired activities and specificities for non-natural substrates.
Mechanistic Studies of 3 Hydroxymethyl 6 Methyl 4 Quinolinol S Biological Activities: in Vitro Perspectives
Molecular Interactions with Defined Biological Targets
Extensive searches for direct molecular interaction studies involving 3-(Hydroxymethyl)-6-methyl-4-quinolinol yielded no specific results. The activity of this compound against key enzymes or its direct interaction with nucleic acids has not been characterized in published literature.
Enzyme Inhibition Profiles
There is no available data detailing the inhibitory effects of this compound on the following enzymes:
Topoisomerase II
Phosphodiesterase 5
Acetylcholinesterase
Monoamine Oxidase B
Cyclooxygenase Enzymes
Alcohol Dehydrogenase
While many quinoline (B57606) derivatives have been investigated as inhibitors for these targets, specific IC50 values or kinetic analysis for this compound have not been reported.
Nucleic Acid Intercalation and Binding Dynamics (In Vitro)
No studies were found that specifically investigate the ability of this compound to intercalate with or bind to nucleic acids. Research on other quinoline-based molecules suggests potential for DNA interaction, but this has not been experimentally verified for this specific compound.
Cellular Pathway Modulation (In Vitro Cell Models)
Information regarding the effects of this compound on cellular pathways in in vitro models is not available in the current body of scientific literature.
Induction of Apoptosis and Perturbation of Cell Proliferation in Mammalian Cell Lines
There are no published studies that have assessed the potential of this compound to induce apoptosis or affect the proliferation of mammalian cell lines. Consequently, no data on its cytotoxic or cytostatic effects are available.
Investigation of Mitochondrial Homeostasis and Bioenergetics Modulation
The impact of this compound on mitochondrial function, including homeostasis and bioenergetics, has not been the subject of published research.
Modulation of Microbial Quorum Sensing Systems (In Vitro)
No data exists on the activity of this compound as a modulator of microbial quorum sensing systems. The potential for this compound to interfere with bacterial communication pathways remains unexplored.
Antimicrobial Mechanisms of Action (In Vitro)
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Various derivatives have demonstrated a broad range of activities against bacteria, fungi, and protozoa.
Quinolone and hydroxyquinoline derivatives have shown significant, though often varied, antibacterial activity.
Gram-Positive vs. Gram-Negative Bacteria: Studies on related 8-hydroxyquinoline (B1678124) derivatives indicate that these compounds are often more active against Gram-positive bacteria than Gram-negative strains. scienceopen.com This difference in susceptibility is frequently attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, blocking the transfer of compounds through it. scienceopen.com For some grafted quinolines, the inhibition of Gram-negative bacteria may require more lipo-soluble agents. scienceopen.com
Mycobacteria: The 8-hydroxyquinoline series has been identified as containing potent antitubercular agents with some analogues demonstrating rapid bactericidal activity against Mycobacterium tuberculosis.
Table 1: In Vitro Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives Note: This data is for related compounds, not this compound.
| Compound Class | Bacterial Type | Target Organism(s) | Observed Activity |
|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Gram-Positive | Vibrio parahaemolyticus, Staphylococcus aureus | Good activity observed for various substituted derivatives. scienceopen.com |
| 8-Hydroxyquinoline Derivatives | Gram-Negative | Pseudomonas aeruginosa, Escherichia coli | Generally lower or no activity compared to Gram-positive strains. scienceopen.com |
The therapeutic potential of quinoline-based structures extends beyond antibacterial applications into antifungal and antiprotozoal activities.
Antifungal Activity: Hydroxyquinoline derivatives are known to possess antifungal properties. researchgate.net For instance, a study on novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives reported broad-spectrum antifungal activity against several clinically relevant pathogens, including various Candida and Cryptococcus species. nih.gov Some of these synthesized compounds showed minimum inhibitory concentrations (MICs) ranging from 4 to ≤0.0313 μg/mL. nih.gov The combination of certain compounds with established antifungal agents like fluconazole (B54011) can also produce synergistic effects against drug-resistant Candida albicans. nih.gov
Antiprotozoal Activity: The quinoline scaffold is present in many antiprotozoal drugs. Research into new quinoline and indole (B1671886) derivatives has shown potent activity against protozoa such as Entamoeba histolytica. researchgate.net Various natural and synthetic compounds are continually being evaluated for their efficacy against a range of protozoan parasites, including those responsible for Chagas disease, Leishmaniasis, and Malaria. nih.govmdpi.comnih.govmdpi.com For example, newly synthesized quinoline-indole derivatives exhibited potent anti-amoebic activity, with some compounds showing IC50 values as low as 0.36 µM against E. histolytica. researchgate.net
Anti-Algal Activity: Specific data on the anti-algal activity of this compound or closely related compounds is not detailed in the available research.
Table 2: In Vitro Antifungal and Antiprotozoal Activity of Representative Quinolines Note: This data is for related compounds, not this compound.
| Compound Class | Activity Type | Target Organism(s) | Potency (Example) |
|---|---|---|---|
| 8-Hydroxyquinolin-5-ylidene thiosemicarbazones | Antifungal | C. auris, C. glabrata, C. neoformans | MICs ≤ 0.0313 μg/mL for some derivatives. nih.gov |
| Quinolone-Indole Derivatives | Antiprotozoal | Entamoeba histolytica | IC50 = 0.36 µM for the most potent derivative (QC4). researchgate.net |
In Vitro Metabolic Profiling and Enzyme Involvement
The biotransformation of quinoline derivatives is primarily governed by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.
In vitro studies using liver microsomes are crucial for identifying the metabolic fate of quinoline-based compounds.
Phase I Metabolism: This phase typically involves the introduction or exposure of functional groups. For quinoline structures, common Phase I reactions include hydroxylation, N-dealkylation, and O-dealkylation. nih.govnih.gov Studies on the parent quinoline molecule have identified metabolites such as 3-hydroxyquinoline (B51751) and quinoline-5,6-diol. nih.gov In more complex derivatives, such as quinoline carboxamides, metabolism can involve benzylic hydroxylation and aromatic hydroxylation. nih.gov For quinolin-8-yl ester derivatives, metabolic pathways include hydroxylation on the quinoline head group and ester hydrolysis to form 8-hydroxyquinoline. uni-saarland.de
Phase II Metabolism: Following Phase I, the modified compounds can undergo conjugation reactions. Glucuronidation is a common Phase II pathway for hydroxylated quinoline metabolites. uni-saarland.de For example, the ester hydrolysis product 8-hydroxyquinoline can be further metabolized to its glucuronide conjugate. uni-saarland.de
Specific CYP isozymes are responsible for catalyzing the metabolic reactions of quinoline compounds.
Cytochrome P450 (CYP) Involvement: The metabolism of numerous quinoline derivatives is known to be mediated by cytochrome P450 enzymes. nih.gov Studies on the basic quinoline structure in human liver microsomes have pinpointed specific isozymes. CYP2E1 is the principal enzyme involved in the formation of 3-hydroxyquinoline, while CYP2A6 is primarily responsible for forming quinoline-1-oxide and is involved in the pathway leading to quinoline-5,6-diol. nih.gov For more complex quinoline carboxamide analogues, CYP3A4 has been identified as a key metabolizing enzyme. nih.gov The specific CYP enzymes involved in metabolizing a particular drug can vary significantly, with CYP3A4, CYP2D6, CYP2C19, and others playing roles in the biotransformation of a wide array of pharmaceuticals. youtube.commdpi.com
Other Enzymes: Besides CYPs, other enzyme systems can be involved. For certain quinoline derivatives, aldehyde oxidase (AO) can play a role, although structural modifications, such as methylation of the α-quinoline carbon, can block AO-mediated oxidation. frontiersin.org In some cases, carboxylesterases may also be involved in the metabolism, particularly for compounds containing ester linkages. uni-saarland.de
Table 3: Enzymes Involved in the Metabolism of Quinoline Scaffolds
| Enzyme Superfamily | Specific Isozyme (Example) | Metabolic Reaction Catalyzed (Example on Quinoline Core) |
|---|---|---|
| Cytochrome P450 | CYP2E1 | Formation of 3-hydroxyquinoline. nih.gov |
| Cytochrome P450 | CYP2A6 | Formation of quinoline-1-oxide. nih.gov |
| Cytochrome P450 | CYP3A4 | Metabolism of various quinoline carboxamides. nih.gov |
Computational Chemistry and Theoretical Characterization of 3 Hydroxymethyl 6 Methyl 4 Quinolinol
Quantum Chemical Investigations (e.g., DFT, Ab Initio Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. nih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for determining kinetic and thermodynamic stability, analyzing molecular interactions, and evaluating the electronic and optical properties of compounds like 3-(Hydroxymethyl)-6-methyl-4-quinolinol. nih.govrsc.org Such calculations typically involve optimizing the molecule's geometry to find its most stable (lowest energy) structure using a specific functional and basis set, such as B3LYP/6-311++G(d,p). arabjchem.orgmdpi.com
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical stability and reactivity. nih.govrsc.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more easily polarized and thus more reactive. rsc.orgscirp.org For quinoline (B57606) derivatives, DFT calculations are commonly used to determine these energy values, which indicate that charge transfer can occur within the molecule, a phenomenon often linked to its bioactivity. scirp.org
| Quantum Chemical Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.79 |
| Energy Gap (ΔE) | 4.79 |
The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical reactivity. It visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. arabjchem.org On an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. uantwerpen.be For this compound, the negative potential is expected to be concentrated around the highly electronegative oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as the nitrogen atom of the quinoline ring, marking them as key sites for interaction. arabjchem.orguantwerpen.beresearchgate.net
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis is performed to identify the most stable conformers (spatial arrangements) of a molecule. This is achieved by systematically rotating the molecule's rotatable bonds, such as the C-C and C-O bonds in the hydroxymethyl substituent of this compound, and calculating the potential energy for each conformation.
The results of these calculations are used to construct a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable and, therefore, the most probable conformation of the molecule under normal conditions. This analysis is crucial for understanding how the molecule will be recognized by and interact with biological receptors.
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods are highly effective in predicting spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. DFT calculations can accurately simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. arabjchem.org The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is widely used to calculate 1H and 13C NMR chemical shifts. worktribe.comtsijournals.comgaussian.com
By comparing these computationally predicted spectra with experimental data, researchers can confirm the molecular structure of a compound. Theoretical vibrational frequency analysis helps in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as O-H stretching, C=C aromatic stretching, and C-N stretching. arabjchem.org A close agreement between calculated and experimental values provides strong validation for the optimized molecular geometry. scirp.org
| Vibrational Mode | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|
| O-H Stretch (Alcohol) | 3650 | 3600-3670 |
| O-H Stretch (Phenol) | 3550 | 3500-3570 |
| C-H Stretch (Aromatic) | 3050 | 3010-3100 |
| C=C Stretch (Aromatic) | 1570 | 1500-1600 |
| C-N Stretch | 1280 | 1250-1350 |
Molecular Dynamics Simulations and Ligand-Protein Interactions
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time.
Binding Affinity Predictions and Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates. Quinoline derivatives have been investigated as inhibitors for a variety of biological targets, including proteases, kinases, and reverse transcriptase. nih.govnih.govnih.gov
The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity, typically expressed as a docking score in kcal/mol. A lower (more negative) score indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov
| Biological Target (PDB ID) | Potential Action | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| HIV Reverse Transcriptase (4I2P) | Antiviral | -9.8 |
| SARS-CoV-2 Mpro (6LU7) | Antiviral (Protease Inhibitor) | -8.5 |
| Acetylcholinesterase (4DJU) | Neurodegenerative Disease | -9.1 |
| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | -8.7 |
Analysis of Dynamic Behavior in Simulated Biological Environments
Following molecular docking, MD simulations are employed to study the stability and dynamics of the ligand-protein complex. mdpi.com These simulations place the docked complex in a simulated biological environment, typically a box of water molecules with ions at a physiological concentration, and track the atomic motions over a period of nanoseconds. acs.orgnih.gov
Several parameters are analyzed from the MD trajectory. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to assess the stability of the complex over the simulation time; a stable RMSD plot suggests the complex has reached equilibrium. The Root Mean Square Fluctuation (RMSF) is analyzed to identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds between the ligand and protein, providing a more realistic and dynamic picture of the binding event than static docking alone. nih.govresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govneliti.com For quinoline derivatives, QSAR studies are instrumental in predicting the biological activities of new molecules, thereby guiding the synthesis of compounds with enhanced therapeutic properties. researchgate.netscispace.com These models are built by correlating variations in the physicochemical properties of quinoline derivatives with their observed biological effects. researchgate.net
The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.
Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.
Once a set of descriptors is calculated for a series of quinoline derivatives with known biological activities, statistical methods are employed to develop a mathematical equation that best describes the relationship between the descriptors and the activity. Common statistical techniques used in QSAR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.govresearchgate.net
Several QSAR studies on quinoline derivatives have successfully identified key structural features that govern their biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. neliti.comresearchgate.netnih.gov For instance, studies have shown that the nature and position of substituents on the quinoline ring significantly influence the compound's activity. acs.org
In the context of this compound, a QSAR model could be developed to predict its potential biological activities by comparing its molecular descriptors to those of a training set of structurally similar quinoline derivatives with known activities. The predictive power of such a model is assessed through various validation techniques, including internal validation (cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.govmdpi.com
The table below presents a hypothetical set of descriptors that could be used in a QSAR study of quinoline derivatives, along with their typical range of values and their potential influence on biological activity.
| Descriptor Category | Descriptor Example | Typical Value Range | Potential Influence on Activity |
| Topological | Molecular Weight | 150 - 500 g/mol | Can influence solubility and bioavailability. |
| Electronic | Dipole Moment | 0 - 10 Debye | Affects interactions with polar biological targets. |
| Hydrophobic | LogP | -2 - 5 | Determines the partitioning between aqueous and lipid phases. |
| Geometrical | Molecular Surface Area | 100 - 400 Ų | Influences binding affinity to receptors or enzymes. |
Successful QSAR models for quinoline derivatives often exhibit strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (q²), indicating a robust and predictive model. nih.govfrontiersin.org These models can then be used to virtually screen new quinoline derivatives, including hypothetical modifications of this compound, to prioritize the synthesis of the most promising candidates for further experimental investigation. researchgate.nettandfonline.com
The following table summarizes the key statistical parameters used to evaluate the performance of QSAR models, based on findings from various studies on quinoline and quinazoline (B50416) derivatives. nih.govmdpi.comfrontiersin.org
| Statistical Parameter | Description | Good Value Range |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |
| r²pred (Predictive R² for test set) | A measure of the predictive ability of the model for an external set of compounds. | > 0.6 |
By leveraging the insights gained from QSAR modeling of quinoline derivatives, researchers can make more informed decisions in the drug design and discovery process, ultimately accelerating the development of new therapeutic agents. nih.govmdpi.com
Emerging Research Avenues and Academic Prospects for 3 Hydroxymethyl 6 Methyl 4 Quinolinol
Rational Design of Next-Generation Quinoline-Based Compounds with Enhanced Selectivity
The rational design of new therapeutic agents aims to optimize the interaction of a molecule with its biological target, thereby enhancing efficacy and minimizing off-target effects. For quinoline-based compounds like 3-(Hydroxymethyl)-6-methyl-4-quinolinol, a deep understanding of their structure-activity relationships (SAR) is paramount for designing next-generation derivatives with improved selectivity.
The substitution pattern on the quinoline (B57606) core plays a crucial role in determining the biological activity and selectivity of the compound. For instance, modifications at various positions of the quinoline ring can significantly influence the anticancer activity of the resulting derivatives. The development of dual inhibitors, targeting multiple pathways involved in a disease, is a promising strategy. For example, quinoline derivatives have been designed to act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), a validated approach for treating solid tumors. nih.gov
Computational chemistry is an indispensable tool in the rational design of selective quinoline-based compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and comparative molecular field analysis (CoMFA) are employed to correlate the three-dimensional structure of quinoline derivatives with their biological activity. nih.govresearchgate.net These models help in identifying the key structural features that contribute to the desired pharmacological effect, guiding the design of new compounds with enhanced potency and selectivity. Molecular docking studies further aid in understanding the binding interactions between the quinoline derivatives and their target proteins at the molecular level, allowing for the prediction of binding affinities and the optimization of ligand-receptor interactions. nih.govijprajournal.com
Pharmacophore mapping is another computational technique that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By understanding the pharmacophore of a series of active quinoline compounds, researchers can design novel molecules that retain these key features while incorporating modifications to improve selectivity and pharmacokinetic properties. mdpi.com
Interactive Table: Key Considerations in the Rational Design of Quinoline Derivatives
| Design Aspect | Key Considerations | Examples of Application |
|---|---|---|
| Structure-Activity Relationship (SAR) | - Position and nature of substituents on the quinoline ring. - Stereochemistry of chiral centers. | Modification of substituents to enhance kinase inhibition selectivity. |
| Computational Modeling | - 3D-QSAR to correlate structure with activity. - Molecular docking to predict binding modes and affinities. | Design of quinoline derivatives with improved binding to target enzymes. |
| Pharmacophore Mapping | - Identification of essential functional groups for biological activity. | Development of novel scaffolds with optimized pharmacophoric features. |
Exploration of Novel Therapeutic Targets and Uncharted Biological Pathways
While quinoline derivatives have been extensively studied for their anticancer and antimalarial properties, emerging research is uncovering their potential in treating a wider range of diseases by modulating novel therapeutic targets and previously uncharted biological pathways.
One of the most promising new areas for quinoline-based compounds is in the treatment of neurodegenerative diseases. nih.gov Research has shown that certain quinoline derivatives can act as selective inhibitors of enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, such as acetylcholinesterase (AChE), phosphodiesterase 5 (PDE5), and monoamine oxidase B (MAO-B). mdpi.comnih.gov For instance, a series of quinoline derivatives were synthesized and found to be potent and selective inhibitors of PDE5, an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain. mdpi.com Inhibition of PDE5 has been shown to rescue synaptic and memory defects in animal models of Alzheimer's disease. mdpi.com
Another exciting frontier is the exploration of quinoline derivatives as epigenetic modulators. Epigenetic modifications, such as DNA methylation, play a crucial role in gene expression and are often dysregulated in diseases like cancer. Quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. researchgate.netresearchgate.netnih.gov By inhibiting DNMTs, these compounds can lead to the re-expression of silenced tumor suppressor genes, offering a novel therapeutic strategy for cancer treatment. researchgate.net For example, the quinoline-based compound SGI-1027 has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B, and induce the degradation of DNMT1. researchgate.net
Furthermore, the versatility of the quinoline scaffold allows for its use in developing multifunctional compounds that can target multiple aspects of a complex disease. In the context of Alzheimer's disease, tacrine-quinoline hybrids have been designed to act as multitarget-directed ligands. semanticscholar.org These hybrids combine a tacrine (B349632) moiety for cholinesterase inhibition with an 8-hydroxyquinoline (B1678124) fragment for metal chelation, addressing both cholinergic dysfunction and metal-induced oxidative stress. semanticscholar.org
Interactive Table: Novel Therapeutic Targets for Quinoline Derivatives
| Therapeutic Area | Novel Target/Pathway | Examples of Quinoline-Based Modulators |
|---|---|---|
| Neurodegenerative Diseases | Phosphodiesterase 5 (PDE5) | Potent and selective quinoline-based PDE5 inhibitors for Alzheimer's disease. mdpi.com |
| Acetylcholinesterase (AChE) | Quinoline derivatives as selective AChE inhibitors. nih.gov | |
| Monoamine Oxidase B (MAO-B) | Quinoline scaffolds with potential MAO-B inhibitory activity. nih.gov |
| Epigenetic Regulation | DNA Methyltransferases (DNMTs) | Quinoline-based compounds as inhibitors and degraders of DNMTs. researchgate.net |
Development of Advanced and Sustainable Synthetic Methodologies for Quinoline Scaffolds
The growing demand for quinoline derivatives in various fields, including medicine and materials science, has spurred the development of advanced and sustainable synthetic methodologies. These new approaches aim to improve efficiency, reduce environmental impact, and provide access to a wider range of structurally diverse quinoline scaffolds.
Green chemistry principles are increasingly being integrated into the synthesis of quinolines. arabjchem.org This includes the use of environmentally benign solvents like water and ethanol, as well as the development of catalyst-free and solvent-free reaction conditions. mdpi.comnih.gov For example, the Friedländer synthesis of quinolines has been successfully carried out using a silica (B1680970) and molecular iodine catalyst at mild temperatures in the absence of a solvent. nih.gov Furthermore, multicomponent reactions (MCRs) represent a green and efficient strategy for the rapid construction of complex quinoline structures from simple starting materials in a single step. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. researchgate.netdrugtargetreview.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve reaction yields compared to conventional heating methods. arabjchem.orgresearchgate.net This technique has been successfully applied to various classical quinoline syntheses, such as the Skraup reaction, in a more environmentally friendly manner. semanticscholar.org
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.gov The synthesis of quinolines in continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and purities. nih.gov This technology is particularly well-suited for photochemical reactions, enabling the safe and efficient synthesis of complex quinoline derivatives on a larger scale. nih.goveurekaselect.com
The development of novel and more efficient catalysts is another key area of research. Transition metal complexes, particularly those based on palladium and copper, have been widely used in quinoline synthesis. nih.gov More recently, sustainable and earth-abundant metal catalysts, such as those based on manganese, are being explored. nih.govnih.gov For instance, a manganese PNP pincer complex has been shown to be a highly efficient catalyst for the environmentally benign synthesis of substituted quinolines. nih.govnih.gov Nanocatalysts are also gaining attention due to their high catalytic activity and recyclability, offering a promising avenue for the green synthesis of quinolines. researchgate.netnih.gov
Interactive Table: Advanced and Sustainable Synthetic Methodologies for Quinolines
| Methodology | Key Features | Advantages |
|---|---|---|
| Green Chemistry Approaches | - Use of eco-friendly solvents (e.g., water, ethanol). - Catalyst-free and solvent-free conditions. - Multicomponent reactions. | - Reduced environmental impact. - Minimized waste generation. - Increased atom economy. |
| Microwave-Assisted Synthesis | - Rapid heating and shorter reaction times. | - Increased reaction rates and yields. - Improved purity of products. |
| Continuous Flow Chemistry | - Precise control over reaction parameters. - Enhanced safety and scalability. | - Higher productivity and reproducibility. - Suitable for hazardous reactions. |
| Novel Catalysis | - Use of sustainable metal catalysts (e.g., manganese). - Application of nanocatalysts. | - High catalytic efficiency. - Catalyst recyclability. |
Integration of Multidisciplinary Approaches in Contemporary Quinoline Research
The complexity of modern drug discovery and development necessitates the integration of multiple scientific disciplines. Research on quinoline-based compounds like this compound is increasingly benefiting from such multidisciplinary approaches, which combine the principles of synthetic chemistry with computational biology, chemical biology, and systems biology.
The synergy between computational and experimental approaches is a cornerstone of modern quinoline research. mdpi.com In silico methods, such as molecular docking and QSAR studies, are used to design and predict the activity of novel quinoline derivatives, which are then synthesized and evaluated experimentally. nih.govnih.gov This iterative cycle of design, synthesis, and testing accelerates the discovery of lead compounds with improved properties. mdpi.com
Chemical biology provides powerful tools for probing the biological functions of quinoline derivatives in living systems. The development of quinoline-based fluorescent probes, for example, allows for the real-time imaging of biological processes and the visualization of drug-target interactions within cells. nih.gov These probes can be engineered to respond to specific intracellular parameters, such as pH, providing valuable insights into the cellular environment and the mechanism of action of the quinoline compounds. nih.gov
Systems biology offers a holistic perspective by studying the complex interactions within biological systems. nih.gov By integrating large-scale "omics" data (genomics, proteomics, metabolomics) with computational modeling, systems biology can help to identify novel drug targets and understand the network-level effects of quinoline-based drugs. semanticscholar.orgdrugtargetreview.com This approach is particularly valuable for understanding drug resistance mechanisms and for the rational design of combination therapies. nih.govdrugtargetreview.com The integration of these diverse datasets can lead to the reconstruction of gene networks associated with a disease, providing a more comprehensive understanding of the underlying pathology and facilitating the discovery of more effective therapeutic interventions. nih.gov
The convergence of these disciplines is creating a powerful platform for advancing quinoline research. By combining the precision of synthetic chemistry with the predictive power of computational models and the in-depth biological insights from chemical and systems biology, researchers can more effectively design, synthesize, and evaluate the next generation of quinoline-based therapeutic agents.
Interactive Table: Multidisciplinary Approaches in Quinoline Research
| Discipline | Contribution to Quinoline Research | Example Application |
|---|---|---|
| Computational Chemistry | - Rational drug design and prediction of biological activity (QSAR, molecular docking). | In silico screening of quinoline libraries to identify potential drug candidates. nih.govijprajournal.com |
| Chemical Biology | - Development of molecular probes for studying biological processes. | Quinoline-based fluorescent probes for live-cell imaging. nih.gov |
| Systems Biology | - Identification of novel drug targets and pathways through "omics" data analysis. - Understanding of drug resistance mechanisms. | Reconstruction of gene networks to identify key targets for quinoline-based drugs. nih.gov |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 3-(Hydroxymethyl)-6-methyl-4-quinolinol?
- Methodological Answer : The synthesis typically involves multi-step reactions, including oxidation, reduction, and substitution. For hydroxymethyl group introduction, reductive amination or hydroxylation of precursor quinolines (e.g., using lithium aluminum hydride or sodium borohydride) is common. Oxidation of intermediates may require controlled conditions with agents like potassium permanganate to avoid over-oxidation. Critical parameters include temperature (often 50–80°C for exothermic steps), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., palladium for hydrogenation). Yield optimization can be achieved via fractional factorial design to test variables like reagent stoichiometry and reaction time .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Hydroxymethylation | NaBH₄, ethanol, 60°C | 60–75% |
| Oxidation | KMnO₄, H₂O, pH 7, RT | 45–55% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm in DMSO-d₆) and quinoline backbone integrity.
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95% required for biological assays).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1).
- FTIR : Identify functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from variability in assay conditions (e.g., cell line selection, solvent DMSO concentration). To address this:
Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) with standardized DMSO controls (<0.1%).
Use response surface methodology (RSM) to model interactions between variables like pH, temperature, and compound concentration.
Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). For example, conflicting IC₅₀ values in kinase inhibition studies may reflect differences in ATP concentration; adjust assay buffers to match physiological ATP levels .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer : SAR studies require systematic substitution at the quinoline C-3 and C-6 positions. Key approaches include:
- Parallel Synthesis : Introduce halogens, alkyl, or aryl groups via Suzuki-Miyaura coupling or nucleophilic substitution.
- Free-Wilson Analysis : Quantitatively correlate substituent effects (e.g., logP, Hammett σ) with activity using multivariate regression.
- Molecular Docking : Map interactions with target proteins (e.g., topoisomerase II) using software like AutoDock Vina. For example, bulky C-6 substituents may sterically hinder binding in certain conformations .
Table 2 : Example SAR Trends for Cytotoxicity
| Substituent (C-6) | logP | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| -OCH₃ | 1.2 | 12.3 | Topoisomerase II |
| -Cl | 2.1 | 8.7 | HDAC |
Q. How can researchers elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Mechanistic studies involve:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., BSA for plasma protein binding studies).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
For example, ITC data showing negative ΔH values indicate enthalpy-driven binding to DNA G-quadruplexes, common in anticancer quinolines .
Key Considerations for Data Interpretation
- Contradiction Analysis : When spectroscopic data (e.g., NMR splitting patterns) conflict with computational predictions, re-examine solvent effects or tautomeric equilibria using variable-temperature NMR .
- Reaction Optimization : Use Box-Behnken designs to minimize side products in multi-step syntheses, focusing on critical factors like catalyst loading and microwave irradiation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
